6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety The presence of a fluorine atom at the 6’ position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves a multi-step process. One common method is the visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade of indoles. This process involves the use of thioxanthen-9-one as a sensitizer and irradiation at 420 nm . The reaction proceeds through a diradical intermediate, leading to the formation of the spirocyclic structure with high diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and photochemical reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The fluorine atom at the 6’ position can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 6’-Fluoro-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-2’-one
- 6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide
Uniqueness
6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FN |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-fluorospiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C11H12FN/c12-9-2-1-8-3-4-11(6-13-7-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 |
InChI Key |
YBBSTBAITHOBOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C3=C1C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.